Home > Products > Screening Compounds P67223 > 6alpha-hydroxy Paclitaxel
6alpha-hydroxy Paclitaxel -

6alpha-hydroxy Paclitaxel

Catalog Number: EVT-10898509
CAS Number:
Molecular Formula: C47H51NO15
Molecular Weight: 869.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 6alpha-Hydroxy Paclitaxel can be approached through various chemical methodologies. A common route involves the hydroxylation of Paclitaxel at the 6α position. This can be achieved via enzymatic processes or through chemical reactions involving hydroxylating agents.

  1. Enzymatic Hydroxylation: This method utilizes cytochrome P450 enzymes to introduce a hydroxyl group at the 6α position of Paclitaxel. The process typically involves incubating Paclitaxel with specific enzymes in a controlled environment to facilitate the reaction.
  2. Chemical Hydroxylation: Chemical methods may involve using oxidizing agents such as m-chloroperbenzoic acid or other reagents that can selectively hydroxylate the compound at the desired position. The reaction conditions, including temperature and solvent choice, are critical for achieving high yields and purity .

The synthetic routes often include purification steps such as chromatography to isolate the desired hydroxylated product from byproducts.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6alpha-Hydroxy Paclitaxel features a complex arrangement typical of taxane derivatives. Its key structural elements include:

  • Core Structure: The taxane core with a fused ring system.
  • Hydroxyl Group: A hydroxyl group (-OH) located at the 6α position, which is crucial for its biological activity.

The compound's molecular weight is approximately 853.9 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Chemical Reactions Analysis

Reactions and Technical Details

6alpha-Hydroxy Paclitaxel participates in various chemical reactions that are pivotal for its biological function:

  1. Metabolic Reactions: It undergoes further metabolism in the human body, primarily through conjugation reactions such as glucuronidation or sulfation, which enhance its solubility and excretion.
  2. Stability Studies: Research has shown that 6alpha-Hydroxy Paclitaxel can be subjected to degradation under certain conditions, impacting its therapeutic efficacy. Understanding these reactions is essential for optimizing formulation strategies .
  3. Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been utilized to quantify 6alpha-Hydroxy Paclitaxel in biological samples, providing insights into its pharmacokinetics and metabolic pathways .
Mechanism of Action

Process and Data

The mechanism of action for 6alpha-Hydroxy Paclitaxel involves its interaction with microtubules within cells. Like its parent compound Paclitaxel, it stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest in the G2/M phase. This action ultimately results in apoptosis (programmed cell death), making it effective against various types of cancer cells.

Studies indicate that while 6alpha-Hydroxy Paclitaxel retains some antitumor activity, its efficacy may differ from that of Paclitaxel due to variations in binding affinity to tubulin .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: 6alpha-Hydroxy Paclitaxel is typically a colorless solid.
  • Solubility: It exhibits limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide.
  • Stability: The compound is unstable in solution; hence it should be prepared fresh before use.
  • Storage Conditions: Recommended storage is at -20°C to maintain stability over time .

These properties are critical for researchers when considering formulation strategies for drug delivery systems.

Applications

Scientific Uses

6alpha-Hydroxy Paclitaxel has several applications in scientific research:

  1. Pharmacokinetic Studies: It serves as a key metabolite for studying the pharmacokinetics of Paclitaxel, aiding in understanding how drugs are processed in the body.
  2. Drug Development: Insights gained from studying this metabolite can inform drug formulation strategies aimed at enhancing the efficacy and reducing toxicity of cancer therapies.
  3. Biological Research: Its role as an active metabolite allows researchers to explore mechanisms of drug resistance and therapeutic outcomes in cancer treatment .
Metabolic Pathways and Biotransformation of 6α-Hydroxy Paclitaxel

Role of Cytochrome P450 2C8 in Primary Metabolic Formation

6α-Hydroxy Paclitaxel represents the principal human metabolite of paclitaxel (Taxol), formed predominantly via cytochrome P450 2C8-mediated hydroxylation at the C6 position of the taxane ring. This biotransformation is characterized by high stereoselectivity and catalytic efficiency. Recombinant cytochrome P450 2C8 expression systems demonstrate exclusive 6α-hydroxylation capability, with no other human cytochrome P450 isoforms producing significant quantities of this metabolite [6]. The reaction follows classical Michaelis-Menten kinetics, with human liver microsomes exhibiting an apparent Km of 4.0 ± 1.0 μM and Vmax of 0.87 ± 0.06 nmol/min/mg protein [6]. Comparative studies reveal that 6α-hydroxy Paclitaxel production is typically 2.3-fold greater than the alternative 3'-p-hydroxy Paclitaxel metabolite formed by cytochrome P450 3A4, establishing cytochrome P450 2C8 as the dominant paclitaxel-metabolizing enzyme under physiological conditions [1].

Molecular investigations confirm a strong correlation (r² = 0.82) between cytochrome P450 2C8 protein content in human liver microsomes and 6α-hydroxy Paclitaxel formation, contrasting with poor correlation (r² = 0.38) for cytochrome P450 2C9 content [6]. This isoform specificity is further evidenced by potent inhibition of 6α-hydroxy Paclitaxel generation by quercetin (competitive inhibition; Ki = 1.1 μM) and retinoic acid (Ki = 27 μM), known cytochrome P450 2C8 inhibitors [6]. Genetic polymorphisms in cytochrome P450 2C8, particularly the *IG haplotype group, associate with reduced metabolic activity, evidenced by decreased 6α-hydroxy Paclitaxel/paclitaxel area under the curve ratios in heterozygous carriers [5].

Table 1: Kinetic Parameters of 6α-Hydroxy Paclitaxel Formation

Enzyme SourceKm (μM)VmaxCatalytic Efficiency (Vmax/Km)
Recombinant cytochrome P450 2C85.4 ± 1.030 ± 1.5 nmol/min/nmol cytochrome P4505.56 nmol/min/nmol cytochrome P450/μM
Human Liver Microsomes4.0 ± 1.00.87 ± 0.06 nmol/min/mg protein0.22 nmol/min/mg protein/μM

Comparative Analysis of Hepatic vs. Extrahepatic Metabolism

While hepatic metabolism remains the primary site for 6α-hydroxy Paclitaxel generation, extrahepatic tissues demonstrate significant metabolic capability, particularly in neoplastic environments. Human colorectal cancer microsomes exhibit measurable cytochrome P450 3A activity (67.8 ± 36.6 pmol/min/mg protein using nifedipine oxidation assay) and paclitaxel metabolism (3.1 ± 1.2 pmol/min/mg protein), though at substantially lower rates compared to hepatic tissue [7]. The metabolic signature differs between tissue types, with hepatic metabolism dominated by 6α-hydroxylation (cytochrome P450 2C8 pathway), while extrahepatic metabolism favors 3'-p-hydroxylation (cytochrome P450 3A4 pathway) due to differential enzyme expression patterns.

Colorectal carcinoma microsomes metabolize paclitaxel primarily via cytochrome P450 3A-mediated pathways, with ketoconazole inhibition demonstrating high potency (KI = 31 nM) against this activity [7]. This tissue-specific metabolism has clinical implications, as intratumoral paclitaxel inactivation may contribute to chemoresistance. The nearly 10-fold interindividual variability in cytochrome P450 3A activity observed in colorectal cancer specimens suggests heterogeneous metabolic capabilities across tumors [7]. Hepatic impairment profoundly alters 6α-hydroxy Paclitaxel pharmacokinetics due to reduced biliary elimination capacity, leading to increased systemic paclitaxel exposure and potential toxicity [2].

Table 2: Hepatic vs. Extrahepatic Paclitaxel Metabolism

ParameterHepatic MetabolismExtrahepatic Metabolism (Colorectal Cancer)
Primary Metabolite6α-Hydroxy Paclitaxel3'-p-Hydroxy Paclitaxel
Dominant cytochrome P450cytochrome P450 2C8cytochrome P450 3A4
Paclitaxel Metabolism Rate0.87 ± 0.06 nmol/min/mg protein0.0031 ± 0.0012 nmol/min/mg protein
Interindividual Variability~3-5 fold~10 fold

Inter-Enzyme Dynamics: Cytochrome P450 2C8 and Cytochrome P450 3A4 Crosstalk in Paclitaxel Metabolism

The metabolic fate of paclitaxel involves complex interactions between cytochrome P450 2C8 and cytochrome P450 3A4 pathways, creating a dynamic system susceptible to pharmacological modulation. Cytochrome P450 2C8 primarily generates 6α-hydroxy Paclitaxel, while cytochrome P450 3A4 forms 3'-p-hydroxy Paclitaxel and subsequent dihydroxylated metabolites. These pathways exhibit functional interdependence, evidenced by a "shifting phenomenon" wherein inhibition of one pathway enhances activity of the other [1]. Human liver microsomal studies demonstrate that mRNA and protein expression levels correlate with enzymatic activities, particularly for cytochrome P450 3A4, suggesting transcriptional regulation influences pathway dominance [1].

Kinase inhibitors exhibit pathway-dependent inhibition patterns: nilotinib potently inhibits both cytochrome P450 2C8 and cytochrome P450 3A4 (reversible inhibition), while axitinib preferentially inhibits cytochrome P450 2C8, and bosutinib selectively targets cytochrome P450 3A4 [3]. Time-dependent inactivation occurs specifically against cytochrome P450 3A4 (e.g., axitinib: KI = 0.93 μM, kinact = 0.0137 min⁻¹), but not cytochrome P450 2C8, suggesting mechanism-based inhibition through reactive intermediate formation [3]. This pathway-selective inhibition alters the 6α-hydroxy Paclitaxel / 3'-p-hydroxy Paclitaxel ratio, potentially influencing paclitaxel's neurotoxic potential.

The Cremophor EL vehicle in conventional paclitaxel formulations further complicates enzyme dynamics through nonlinear pharmacokinetics. Cremophor EL micelles sequester paclitaxel, reducing free drug availability for metabolism and creating dose-dependent clearance patterns not observed with nanoparticle albumin-bound paclitaxel formulations [8]. This vehicle effect disproportionately impacts cytochrome P450 3A4-mediated metabolism due to differential enzyme sensitivity to unbound drug concentrations.

Stereoselectivity and Position-Specific Hydroxylation Mechanisms

The C6 hydroxylation of paclitaxel exemplifies exceptional enzymatic stereoselectivity, exclusively producing the 6α stereoisomer despite near-identical chemical reactivity at the C7 position. This specificity arises from cytochrome P450 2C8's active site architecture, which positions the taxane ring for nucleophilic attack exclusively at the 6α face [6]. Molecular docking simulations indicate strong hydrogen bonding between paclitaxel's C2 benzoyl group and cytochrome P450 2C8 residues (particularly Phe⁹⁷), coupled with hydrophobic interactions involving the taxane core, force optimal orientation for 6α-hydroxylation [3] [6].

The synthetic challenge of 6α-hydroxy Paclitaxel production underscores its stereochemical complexity. Early synthetic routes required epimerization of 6α-hydroxy-7-epi-paclitaxel intermediates to correct C7 stereochemistry, highlighting the difficulty in achieving position-specific and stereospecific hydroxylation through chemical methods [4]. Cytochrome P450 2C8 achieves this efficiently through oxygen activation at the heme iron center, followed by stereospecific hydrogen abstraction from the C6 position. The 6α-hydroxy metabolite exhibits altered biological activity compared to the parent drug, lacking significant microtubule-stabilizing properties, which functionally terminates paclitaxel's pharmacological activity [6].

Comparative analysis of paclitaxel hydroxylation sites reveals distinct electronic environments: the C6 proton (axial, allylic) has lower bond dissociation energy than the C3' aromatic proton, favoring cytochrome P450 2C8-mediated hydrogen abstraction despite cytochrome P450 3A4's greater abundance. This explains cytochrome P450 2C8's dominance in paclitaxel clearance despite constituting only ~7% of hepatic cytochrome P450 content. The position-specific hydroxylation directly impacts metabolic clearance routes, with 6α-hydroxylation representing the primary inactivation pathway for paclitaxel in humans [1] [6].

Properties

Product Name

6alpha-hydroxy Paclitaxel

IUPAC Name

[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO15

Molecular Weight

869.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)

InChI Key

NDCWHEDPSFRTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.